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Hematoporphyrin
Overview
Description
Hematoporphyrin is a porphyrin compound derived from hemin, a component of hemoglobin. It is a deeply colored solid that is usually encountered as a solution. This compound is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols). Its chemical structure was determined in 1900 . This compound is primarily known for its use as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hematoporphyrin is prepared by treating hemin with acetic acid and sulfuric acid. The reaction involves the hydration of the vinyl groups in protoporphyrin IX to form this compound . Another method involves the acetylation of this compound followed by hydrolysis to produce this compound derivative (HPD), which is also used in photodynamic therapy .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The stock solution of this compound is usually kept at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Hematoporphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a photosensitizer in photodynamic therapy .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as this compound derivative (HPD) and other porphyrin compounds .
Scientific Research Applications
Photodynamic Therapy
Photodynamic therapy utilizes photosensitizing agents like hematoporphyrin to produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. The following sections summarize key studies demonstrating the efficacy of this compound in PDT.
Efficacy in Cancer Treatment
- Breast Cancer : A study developed a polyethylene glycol-modified this compound-based nanoparticle system that loaded doxorubicin, achieving a synergistic effect when combined with PDT. This system significantly reduced the IC50 value and promoted apoptosis in drug-resistant breast cancer cells while showing minimal toxicity .
- Liver Cancer : Research indicated that this compound derivatives combined with gadolinium-based magnetic resonance imaging significantly improved treatment outcomes for hepatocellular carcinoma patients. The study reported enhanced anti-proliferative effects at lower concentrations of this compound derivatives .
- Esophageal Cancer : this compound derivative photodynamic therapy was shown to suppress cell viability and induce apoptosis in esophageal squamous cell carcinoma cells by downregulating the PI3K/AKT/mTOR signaling pathway .
Clinical Studies
Clinical applications of this compound derivatives have been documented in various cancers:
- A clinical trial involving 21 patients with lung cancer demonstrated that 20 out of 24 lesions responded positively to PDT using this compound derivatives, with no severe complications reported .
- In another study, patients treated with this compound-mediated photo-sonodynamic therapy exhibited significantly higher survival rates compared to control groups, indicating the potential for improved therapeutic strategies .
Drug Delivery Systems
This compound is also being investigated as a component of advanced drug delivery systems:
- Nanoparticle Systems : this compound-based nanoparticles have been designed to enhance drug delivery efficiency. For instance, a study reported that nanoparticles modified with this compound could achieve ultra-high tumor uptake and effective tumor ablation without myocardial injury during treatment .
- Combination Therapies : Recent advancements have integrated this compound with ultrasound and laser applications, enhancing tumor growth inhibition and survival rates in experimental models of breast adenocarcinoma .
Comparative Data Table
The following table summarizes key findings from various studies on the applications of this compound:
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1 : In a cohort of lung cancer patients treated with PDT using this compound derivatives, three lesions achieved complete remission, showcasing the potential for this therapy in clinical settings .
- Case Study 2 : A study focusing on esophageal cancer demonstrated that combining this compound PDT with PI3K inhibitors resulted in enhanced therapeutic efficacy compared to PDT alone, indicating a promising direction for future research .
Mechanism of Action
The mechanism of action of hematoporphyrin in photodynamic therapy involves several steps:
Administration: this compound is administered to the patient and accumulates preferentially in cancer cells.
Activation: The compound is activated by exposure to a specific wavelength of light.
Generation of Reactive Oxygen Species: Upon activation, this compound generates reactive oxygen species (ROS), such as singlet oxygen.
Cellular Damage: The ROS cause damage to cellular components, leading to cell death.
Comparison with Similar Compounds
Hematoporphyrin is part of a larger family of porphyrin compounds, which include:
Protoporphyrin IX: The precursor to this compound, differing by the presence of vinyl groups instead of hydroxyethyl groups.
Chlorophyll: A naturally occurring porphyrin involved in photosynthesis, with a similar structure but different functional groups.
Uroporphyrin: Another porphyrin derivative with carboxyl groups instead of hydroxyethyl groups.
Uniqueness of this compound: this compound’s uniqueness lies in its ability to act as a photosensitizer in photodynamic therapy. Its specific structure allows it to generate reactive oxygen species upon activation by light, making it highly effective in targeting and killing cancer cells .
Biological Activity
Hematoporphyrin is a type of porphyrin, a class of organic compounds characterized by their large, cyclic structures that can bind metal ions. This compound and its derivatives, particularly this compound derivative (HpD), have gained significant attention in the field of photodynamic therapy (PDT) due to their ability to generate reactive oxygen species (ROS) upon light activation. This article delves into the biological activity of this compound, exploring its mechanisms, applications in cancer treatment, and relevant case studies.
This compound acts primarily as a photosensitizer in photodynamic therapy. Upon exposure to specific wavelengths of light (typically in the red region), this compound absorbs energy and transitions to an excited state. This process leads to the generation of singlet oxygen and other ROS, which can induce apoptosis and necrosis in targeted cells, particularly cancer cells.
Key Mechanisms Include:
- Induction of Apoptosis: this compound has been shown to decrease mitochondrial membrane potential, leading to cell death via apoptosis in various cancer cell lines, such as glioma cells .
- Enhanced Immunogenicity: The use of this compound in PDT has been associated with increased expression of immune markers on tumor cells, suggesting potential for vaccine-like effects against tumors .
- Selective Tumor Targeting: this compound tends to localize in tumor tissues due to the enhanced permeability and retention (EPR) effect, allowing for targeted treatment with minimal damage to surrounding healthy tissues .
In Vivo Studies
Research has demonstrated the effectiveness of this compound derivatives in vivo. A study measuring necrosis depth in implanted tumors in mice revealed that while some components of HpD were inactive, others like mono- and di-acetates exhibited significant biological activity when light was applied . This indicates that the preparation and formulation of this compound are critical for its therapeutic efficacy.
Case Studies
- Photodynamic Therapy for Gliomas:
- Combination Therapies:
Table 1: Summary of Biological Activities of this compound Derivatives
Derivative | Biological Activity | Mechanism |
---|---|---|
This compound | Moderate activity | Photodynamic action leading to ROS generation |
This compound Diacetate | High activity | Enhanced ROS production and apoptosis induction |
Hydroxyethylvinyldeuteroporphyrin | Inactive | No significant biological effect observed |
Protoporphyrin | Inactive | Lacks effective photodynamic properties |
Table 2: Case Studies on this compound Applications
Study | Focus | Findings |
---|---|---|
U251 Glioma Cells Study | PDT effects on glioma | Dose-dependent inhibition of growth |
HIFU Combination Therapy | Enhanced delivery systems | Increased cytotoxicity with combined treatment |
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKRXESVMDBTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030645, DTXSID00864508 | |
Record name | Hematoporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14459-29-1, 136752-88-0 | |
Record name | Hematoporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Photosan 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |
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Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hematoporphyrin | |
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URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
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Record name | Haematoporphyrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEMATOPORPHYRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |
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